2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine
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Overview
Description
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine is a heterocyclic compound with a unique structure that includes a nitroso group and a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4,6-dihydroxypyrimidine with nitrosating agents such as nitrous acid or its derivatives. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,6-dihydroxypyrimidine: A precursor in the synthesis of the target compound.
2-Methyl-4-nitroaniline: Shares structural similarities but differs in the position and nature of the substituents.
2-Amino-4-nitro-N-methylaniline: Another related compound with different functional groups.
Uniqueness
2-Methyl-4-(nitrosomethylidene)-1,4-dihydropyrimidine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a compound of significant interest.
Properties
Molecular Formula |
C6H7N3O |
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Molecular Weight |
137.14 g/mol |
IUPAC Name |
(NZ)-N-[(2-methylpyrimidin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5-7-3-2-6(9-5)4-8-10/h2-4,10H,1H3/b8-4- |
InChI Key |
TUOSNYDPUOFVCD-YWEYNIOJSA-N |
Isomeric SMILES |
CC1=NC=CC(=N1)/C=N\O |
Canonical SMILES |
CC1=NC=CC(=N1)C=NO |
Origin of Product |
United States |
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